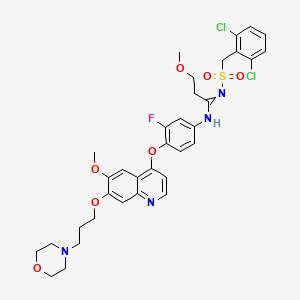
c-Met-IN-19
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
c-Met-IN-19 is a potent inhibitor of the c-Met receptor tyrosine kinase, which plays a crucial role in various cellular processes such as proliferation, survival, motility, and morphogenesis. Aberrant activation of c-Met is associated with tumor growth and metastasis, making it a significant target for cancer therapy .
準備方法
The synthesis of c-Met-IN-19 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic route typically includes the formation of sulfonylamidines, which are known for enhancing hydrophobic interactions . The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations . Industrial production methods may involve scaling up these reactions while maintaining the purity and yield of the final product.
化学反応の分析
c-Met-IN-19 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
c-Met-IN-19 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It is used as a tool compound to study the c-Met signaling pathway and its role in various cellular processes.
Biology: It helps in understanding the molecular mechanisms of c-Met activation and its effects on cell behavior.
Medicine: This compound is being investigated for its potential therapeutic applications in treating cancers that exhibit aberrant c-Met activation
作用機序
c-Met-IN-19 exerts its effects by inhibiting the c-Met receptor tyrosine kinase. The compound binds to the receptor, preventing the binding of its natural ligand, hepatocyte growth factor. This inhibition blocks the downstream signaling pathways that promote cell proliferation, survival, motility, and invasion . The molecular targets involved include the c-Met receptor and various downstream signaling proteins such as phosphoinositide 3-kinase, threonine-protein kinase, and wingless-related integration site .
類似化合物との比較
c-Met-IN-19 is compared with other c-Met inhibitors such as cabozantinib and crizotinib. While all these compounds target the c-Met receptor, this compound demonstrates higher potency and selectivity in inhibiting c-Met activity . Similar compounds include:
Cabozantinib: A multi-kinase inhibitor that targets c-Met and other receptor tyrosine kinases.
Crizotinib: A dual inhibitor of c-Met and anaplastic lymphoma kinase.
Onartuzumab: A monoclonal antibody that specifically targets c-Met.
This compound’s uniqueness lies in its enhanced hydrophobic interactions and higher selectivity, making it a promising candidate for targeted cancer therapy .
特性
分子式 |
C34H37Cl2FN4O7S |
|---|---|
分子量 |
735.6 g/mol |
IUPAC名 |
N'-[(2,6-dichlorophenyl)methylsulfonyl]-N-[3-fluoro-4-[6-methoxy-7-(3-morpholin-4-ylpropoxy)quinolin-4-yl]oxyphenyl]-3-methoxypropanimidamide |
InChI |
InChI=1S/C34H37Cl2FN4O7S/c1-44-16-10-34(40-49(42,43)22-25-26(35)5-3-6-27(25)36)39-23-7-8-31(28(37)19-23)48-30-9-11-38-29-21-33(32(45-2)20-24(29)30)47-15-4-12-41-13-17-46-18-14-41/h3,5-9,11,19-21H,4,10,12-18,22H2,1-2H3,(H,39,40) |
InChIキー |
WFZSEUZHWATVDN-UHFFFAOYSA-N |
正規SMILES |
COCCC(=NS(=O)(=O)CC1=C(C=CC=C1Cl)Cl)NC2=CC(=C(C=C2)OC3=C4C=C(C(=CC4=NC=C3)OCCCN5CCOCC5)OC)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


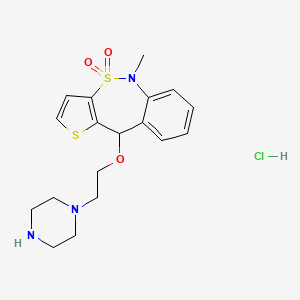
![N'-[[2-[(2,3-dichlorophenyl)methoxy]phenyl]methyl]-N,N'-dimethylethane-1,2-diamine](/img/structure/B15136360.png)
![cyclo[Asn-Asn-Asn-bAla-Trp-Asp-Ile]](/img/structure/B15136373.png)
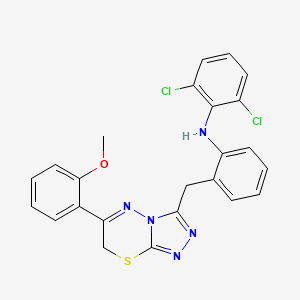


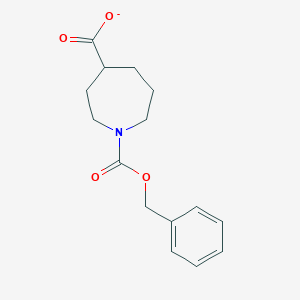
![6-Amino-3,24,28-trihydroxy-21-methoxy-7-methyl-14,16,19-trioxa-6-azaheptacyclo[15.11.1.02,11.04,9.013,29.018,27.020,25]nonacosa-1(29),2(11),3,7,9,17,20(25),27-octaene-5,26-dione](/img/structure/B15136413.png)
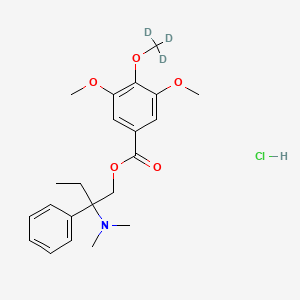
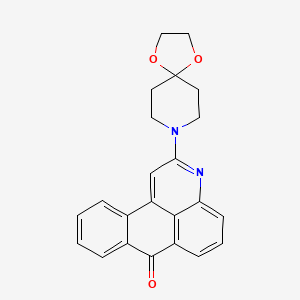
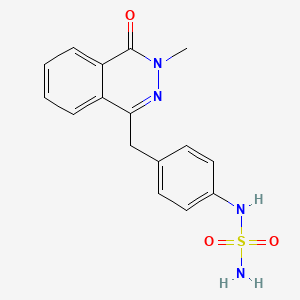
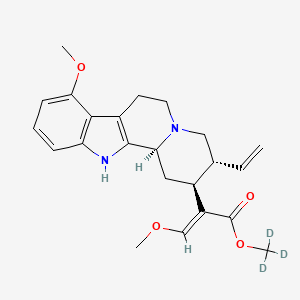

![4-[4-[(1S,5R)-3,8-diazabicyclo[3.2.1]octan-3-yl]-8-fluoro-2-[[(3S,4E)-4-(fluoromethylidene)-1,3-dimethylpiperidin-3-yl]methoxy]pyrido[4,3-d]pyrimidin-7-yl]-5-ethynyl-6-fluoronaphthalen-2-ol](/img/structure/B15136462.png)
